molecular formula C10H12BrNO2 B12125123 Methyl 2-(3-bromophenyl)-2-(methylamino)acetate

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate

Cat. No.: B12125123
M. Wt: 258.11 g/mol
InChI Key: PCMPWGKRJPZUNM-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group, a methylamino group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)-2-(methylamino)acetate typically involves the following steps:

  • Bromination: : The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Esterification: : The brominated phenylacetic acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form methyl 3-bromophenylacetate.

  • Amination: : The final step involves the introduction of the methylamino group. This can be done by reacting methyl 3-bromophenylacetate with methylamine (CH3NH2) under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-(3-bromophenyl)-2-(methylamino)acetate can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or primary amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate has a wide range of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.

  • Biology: : The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

  • Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

  • Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(3-bromophenyl)-2-(methylamino)acetate can be compared with other similar compounds to highlight its uniqueness:

  • Methyl 2-(4-bromophenyl)-2-(methylamino)acetate: : This compound has a bromine atom at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.

  • Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate: : The presence of a chlorine atom instead of a bromine atom can affect the compound’s chemical properties and interactions with biological targets.

  • Methyl 2-(3-bromophenyl)-2-(ethylamino)acetate: : The substitution of the methylamino group with an ethylamino group can influence the compound’s pharmacokinetic properties and overall activity.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new compounds with desired properties.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7/h3-6,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMPWGKRJPZUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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